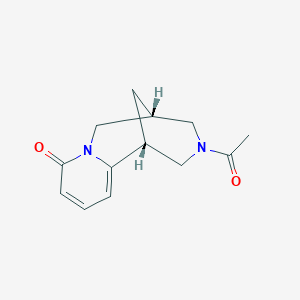
Acetylcytisine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetylcytisine is a chemical compound that has garnered interest due to its potential applications in various fields. It is a derivative of cytisine, an alkaloid found in several plant species. This compound is known for its biological activity and has been studied for its potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
Acetylcytisine can be synthesized through the acetylation of cytisine. The process typically involves the reaction of cytisine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale acetylation processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound.
化学反応の分析
Types of Reactions
Acetylcytisine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form deacetylated cytisine.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: Deacetylated cytisine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interaction with nicotinic acetylcholine receptors.
Medicine: Investigated for its potential use in smoking cessation therapies.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
作用機序
Acetylcytisine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors. It acts as a partial agonist, binding to these receptors and modulating their activity. This interaction influences neurotransmitter release and has been studied for its potential therapeutic effects in conditions such as nicotine addiction.
類似化合物との比較
Similar Compounds
Cytisine: The parent compound of acetylcytisine, known for its use in smoking cessation.
Nicotine: Another alkaloid that interacts with nicotinic acetylcholine receptors.
Varenicline: A synthetic compound used in smoking cessation therapies.
Uniqueness of this compound
This compound is unique due to its specific acetyl group, which influences its pharmacokinetic properties and receptor binding affinity. This modification can result in different biological activities compared to its parent compound, cytisine, and other similar compounds.
特性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
(1R,9R)-11-acetyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-6-10-5-11(8-14)12-3-2-4-13(17)15(12)7-10/h2-4,10-11H,5-8H2,1H3/t10-,11-/m1/s1 |
InChIキー |
WCRIKJOQMRFVPX-GHMZBOCLSA-N |
異性体SMILES |
CC(=O)N1C[C@H]2C[C@H](C1)C3=CC=CC(=O)N3C2 |
正規SMILES |
CC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14869855.png)



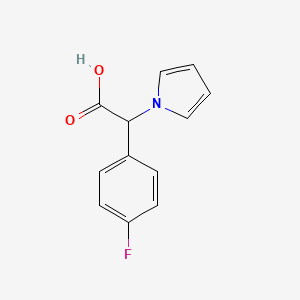
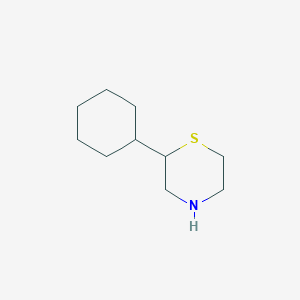
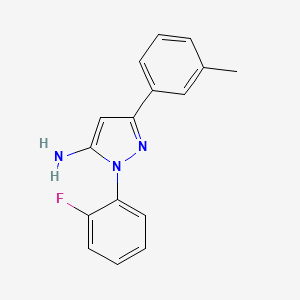
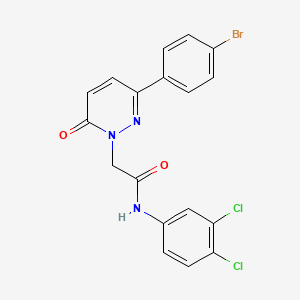
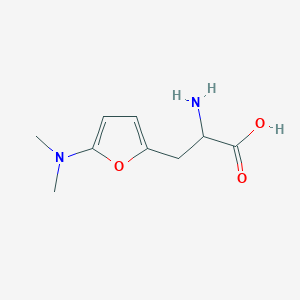
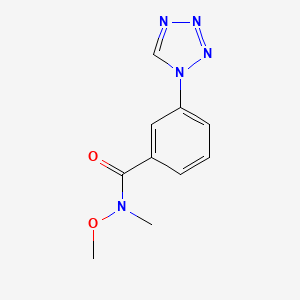
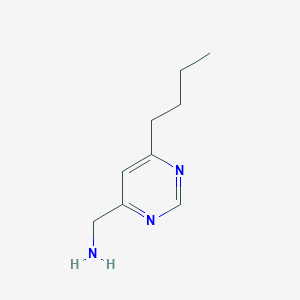
![2-[(2'-Chloro-5'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14869921.png)

![5'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14869931.png)
